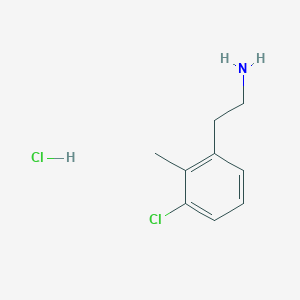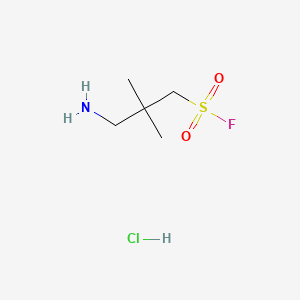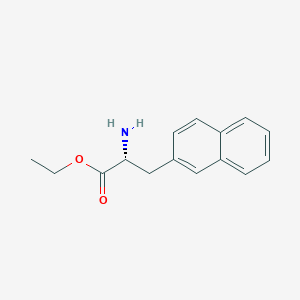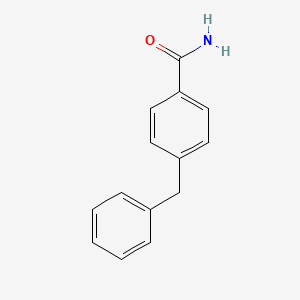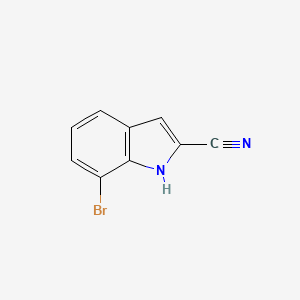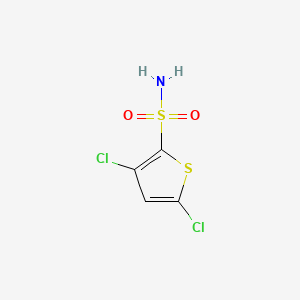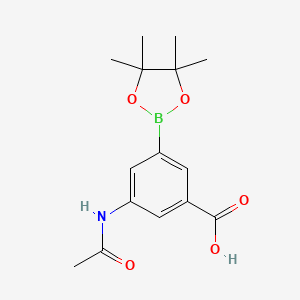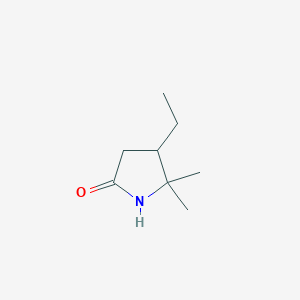![molecular formula C13H24N2O3 B13465701 Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13465701.png)
Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[211]hexane-2-carboxylate is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.1.1]hexane derivatives, including Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate, can be achieved through various methods. One notable approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules.
Industrial Production Methods
While specific industrial production methods for Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[21
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or reduce specific functional groups.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines or alcohols). Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups into the bicyclic structure.
Scientific Research Applications
Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[21
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new organic materials.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for studying biochemical pathways.
Medicine: The compound’s potential bioactivity could be explored for the development of new pharmaceuticals or therapeutic agents.
Industry: Its structural properties may make it useful in the design of new materials with specific physical or chemical characteristics.
Mechanism of Action
The mechanism by which Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects is not well-documented. its bicyclic structure suggests that it may interact with molecular targets through specific binding interactions, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclo[2.1.1]hexane derivatives, such as:
Uniqueness
Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific functional groups and the presence of both tert-butyl and methoxymethyl substituents. These features may confer distinct chemical and biological properties compared to other bicyclic compounds.
Properties
Molecular Formula |
C13H24N2O3 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-11(2,3)18-10(16)15-8-12(9-17-4)5-13(15,6-12)7-14/h5-9,14H2,1-4H3 |
InChI Key |
MJOPMWLLZOWIAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1(C2)CN)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B13465638.png)
![Methyl({9-[(methylamino)methyl]-1,10-phenanthrolin-2-yl}methyl)amine dihydrochloride](/img/structure/B13465639.png)
![5lambda6-Thiaspiro[2.4]heptane-5,5,7-trione](/img/structure/B13465655.png)

